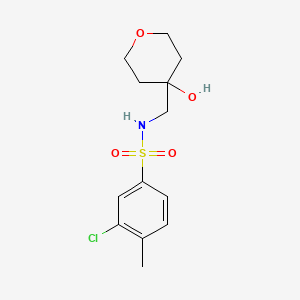

3-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H18ClNO4S and its molecular weight is 319.8. The purity is usually 95%.

BenchChem offers high-quality 3-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- Researchers have explored the potential of this compound as an anticancer agent. Its structural features suggest interactions with cellular targets, making it a candidate for further investigation in cancer therapy .

- The sulfonamide group in this compound is associated with anti-inflammatory effects. Scientists have studied its ability to modulate inflammatory pathways, potentially contributing to the development of novel anti-inflammatory drugs .

- The chloro-substituted benzene ring may confer antibacterial properties. Investigations have focused on its efficacy against specific bacterial strains, aiming to develop new antibiotics .

- The oxan-4-yl moiety suggests potential interactions with enzymes. Researchers have examined its inhibitory effects on specific enzymes, such as kinases or proteases, which play crucial roles in cellular processes .

- The hydroxyoxan-4-yl group could be leveraged for drug delivery. Scientists have explored its use as a building block in designing drug carriers or prodrugs for targeted therapy .

- Beyond biological applications, this compound’s unique structure may find utility in materials science. Researchers have investigated its use in polymer synthesis, nanomaterials, or as a precursor for functional materials.

Anticancer Activity

Anti-inflammatory Properties

Antibacterial Agents

Inhibition of Enzymes

Drug Delivery Systems

Materials Science

Mechanism of Action

Target of Action

Similar compounds have been found to targetPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 3-kinase catalytic subunit type 3 . These enzymes are involved in the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell survival and growth.

Mode of Action

This interaction could lead to changes in the downstream signaling pathways, affecting cellular processes such as cell proliferation, survival, and differentiation .

Biochemical Pathways

The compound likely affects the PI3K/AKT/mTOR pathway , given the potential targets identified. This pathway is critical for cell survival, growth, and metabolism. By modulating the activity of key enzymes in this pathway, the compound could potentially influence a variety of cellular processes and responses .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. Given its potential targets, the compound could potentially influence cell survival, growth, and metabolism. The exact effects would depend on the context, including the specific cell type and the presence of other signaling molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its ability to interact with its targets. Similarly, the presence of other molecules could either compete with the compound for its targets or modulate its effects .

properties

IUPAC Name |

3-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S/c1-10-2-3-11(8-12(10)14)20(17,18)15-9-13(16)4-6-19-7-5-13/h2-3,8,15-16H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNUESGTZGBFBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2472519.png)

![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2472521.png)

![11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2472522.png)

![N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]prop-2-enamide](/img/structure/B2472524.png)

![3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2472530.png)

![N-[1-(4-Ethoxyphenyl)ethyl]-5-ethynyl-2-methylbenzamide](/img/structure/B2472531.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472537.png)